5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl-
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Overview
Description
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl-: is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyrazine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents to form the desired pyrazolopyrazine structure . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrazole and pyrazine rings contributes to its ability to interact with biological targets .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The pathways involved include the inhibition of signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Pyrazolo(3,4-b)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo(3,4-d)pyrimidine: Contains a pyrimidine ring fused to the pyrazole ring.
Pyrazolo(3,4-b)quinoline: Features a quinoline ring fused to the pyrazole ring.
Uniqueness: 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-phenyl- is unique due to the presence of the thione group and the specific fusion of the pyrazole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
133280-10-1 |
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Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-phenyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C11H8N4S/c16-10-7-12-11-9(14-10)6-13-15(11)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
InChI Key |
ATVSJHQGKOKJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)NC(=S)C=N3 |
Origin of Product |
United States |
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